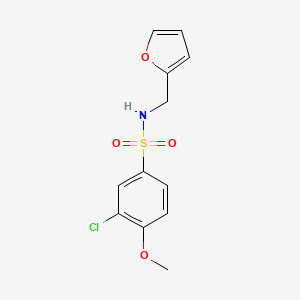
N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide, also known as HDMB, is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide has been found to have a range of biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and the ability to induce apoptosis (programmed cell death) in cancer cells. Additionally, N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide has been shown to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress.
実験室実験の利点と制限
One of the main advantages of using N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for further research in this area. However, there are also some limitations to using N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide in lab experiments, including its relatively high cost and the need for specialized equipment and expertise to synthesize and work with the compound.
将来の方向性
There are several potential future directions for research on N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide, including:
1. Further studies to elucidate the mechanism of action of N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide and its potential therapeutic applications in the treatment of cancer and other diseases.
2. Development of more efficient and cost-effective synthesis methods for N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide, which could help to make the compound more widely available for research purposes.
3. Investigation of the potential use of N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide in combination with other anti-cancer agents, which could help to enhance its anti-tumor activity and reduce the risk of drug resistance.
4. Exploration of the potential use of N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide in other areas of research, such as the development of new anti-inflammatory or antioxidant therapies.
In conclusion, N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide is a promising compound with a range of potential scientific research applications. While there is still much to be learned about its mechanism of action and potential therapeutic uses, the existing research suggests that N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide could be a valuable tool for furthering our understanding of cancer and other diseases.
合成法
The synthesis of N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide can be achieved through a multi-step process involving the reaction of 2,3,5-trimethylphenol with 3,4-dimethoxybenzoyl chloride in the presence of a base catalyst. The resulting product is then further purified through recrystallization to obtain pure N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide.
科学的研究の応用
N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide has been extensively studied for its potential use in various scientific research applications, including as a potential therapeutic agent for the treatment of cancer and other diseases. Several studies have shown that N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide exhibits potent anti-tumor activity, making it a promising candidate for further research in this area.
特性
IUPAC Name |
N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-10-7-11(2)16(19)13(8-10)18-17(20)12-5-6-14(21-3)15(9-12)22-4/h5-9,19H,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPPQZJYBAPTJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3,5-dimethylphenyl)-3,4-dimethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-chloro-3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5704244.png)
![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5704251.png)


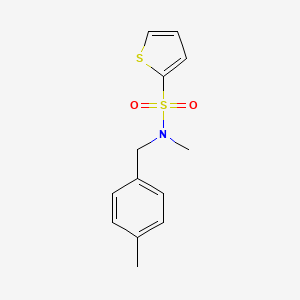
![methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate](/img/structure/B5704286.png)
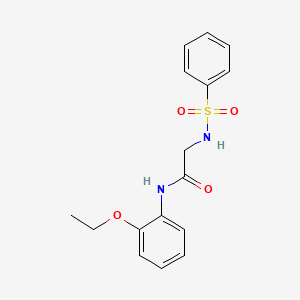
![3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5704301.png)
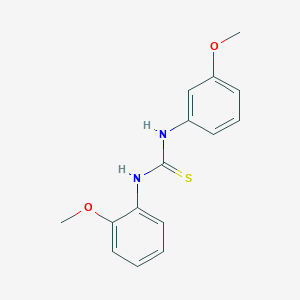
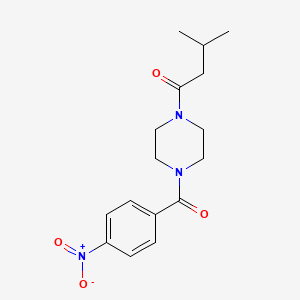


![4-[4-(diethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5704335.png)
